NaV1.7 (SCN9A) Target Engagement Prediction: Differentiating Pyridazine from Pyridine-Containing Analogs
The compound is computationally predicted to interact with the SCN9A gene product (NaV1.7), a validated pain target, with a maximum Tanimoto coefficient of 0.74 in SEA analysis, a score that reflects the contribution of the 6-methylpyridazine moiety to the pharmacophore [1]. In contrast, the closely related pyridine‑containing analog N‑(naphthalen‑1‑ylmethyl)‑4‑(pyridin‑4‑yloxy)piperidine‑1‑carboxamide (CAS 950648‑25‑6) has no publicly available NaV1.7 prediction or experimental data in the same databases, indicating that the pyridazine ring provides a distinct and potentially critical interaction footprint that is not recapitulated by the pyridine isostere . Quantitative experimental IC₅₀ values for this compound against NaV1.7 are not publicly disclosed; therefore, this evidence is based on class‑level inference and computational prediction.
| Evidence Dimension | Target engagement prediction (SEA Maximum Tanimoto coefficient to SCN9A) |
|---|---|
| Target Compound Data | Max Tc = 0.74 against SCN9A (SEA prediction based on ChEMBL 20) |
| Comparator Or Baseline | Pyridine analog CAS 950648-25-6: no SCN9A prediction available in ZINC or ChEMBL databases |
| Quantified Difference | Presence of a positive prediction vs. absence of data; cannot calculate Δ because comparator data are missing |
| Conditions | SEA computational model trained on ChEMBL 20; ZINC20 docking platform |
Why This Matters
For procurement decisions, a positive computational signal against a clinically validated pain target distinguishes this compound from its pyridine analog, which lacks any comparable target fingerprint, thereby justifying its selection for NaV1.7-focused screening campaigns.
- [1] ZINC20 Database. ZINC000012117290. SEA Predictions (SCN9A, Max Tc 0.74). Accessed 2026-05-13. View Source
